REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([NH:7][CH:8]=[O:9])[CH:4]=[C:3]1[C:10]([OH:12])=O.S(Cl)([Cl:15])=O>C1C=CC=CC=1>[CH3:1][N:2]1[CH:6]=[C:5]([NH:7][CH:8]=[O:9])[CH:4]=[C:3]1[C:10]([Cl:15])=[O:12]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(=CC(=C1)NC=O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
By repeatedly evaporating from benzene at reduced pressure and temperature
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC(=C1)NC=O)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |